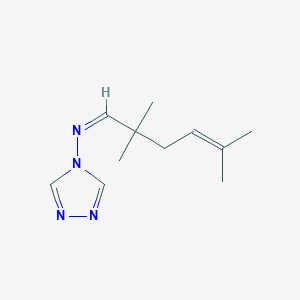![molecular formula C18H22N4O2 B5500632 2-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B5500632.png)
2-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar complex heterocyclic compounds often involves multiple steps, including intramolecular cyclization, N-allylation, and N-propargyl alkylation, leading to the formation of dipolarophiles which can undergo further reactions to yield the desired compounds (Rahmouni et al., 2014). Techniques such as [3+2] cycloaddition have been employed to synthesize novel derivatives of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one, showcasing the complexity and versatility of reactions involved in producing such compounds.
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, plays a crucial role in characterizing the detailed structure of complex molecules. For instance, the crystal structure of related compounds, such as N(4)-Methyl-N(4)-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, revealed hydrogen-bonded ribbons containing four independent ring types, showcasing the intricate structural features that can be present in such molecules (Trilleras et al., 2009).
Chemical Reactions and Properties
The reactivity and chemical properties of compounds like the one often involve their interaction with various reagents and conditions leading to a wide range of reactions and products. For example, the reaction of pyrazolin-5-ones with tetraphenylcyclopentadienone under certain conditions can yield pyrazolo[1,5-a]pyridines through an unusual rearrangement process, indicating the complex chemistry these compounds can undergo (Rees & Yelland, 1973).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Innovative Synthesis Routes : Research shows the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolopyrimidin-4(5H)-one derivatives, demonstrating the chemical versatility of pyrazolopyrimidine frameworks through [3+2] cycloaddition reactions (Rahmouni et al., 2014).
- Biological Evaluation : Derivatives of pyrazolopyrimidines have been synthesized and evaluated for anticancer and anti-5-lipoxygenase activities, highlighting their potential in medicinal chemistry (Rahmouni et al., 2016).
Potential Applications in Biological Studies
- Antimicrobial Activity : Certain pyridazine derivatives related to pyrazolopyrimidines have been synthesized and shown to exhibit antimicrobial activity, indicating the possible application of similar compounds in developing new antimicrobial agents (El-Mariah et al., 2006).
- Metal Complex Formation : Studies on the dissociation constants and metal-ligand stability of pyrazoline derivatives reveal their potential in forming complexes with transition metals, suggesting applications in coordination chemistry and material science (Fouda et al., 2006).
Structural Diversity and Synthesis Optimization
- Diversity-Oriented Synthesis : Research on the synthesis of tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry highlights the structural diversity achievable with pyrazoline and pyrazole frameworks, useful for generating libraries of compounds for biological screening (Zaware et al., 2011).
Propiedades
IUPAC Name |
[(1S,2S,6R,7R)-4-azatricyclo[5.2.1.02,6]decan-4-yl]-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-4-3-11-6-19-17-14(7-20-22(17)8-11)18(24)21-9-15-12-1-2-13(5-12)16(15)10-21/h6-8,12-13,15-16,23H,1-5,9-10H2/t12-,13+,15-,16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYLVMDUXCFUTN-SDSIWUNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2CN(C3)C(=O)C4=C5N=CC(=CN5N=C4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2CN(C3)C(=O)C4=C5N=CC(=CN5N=C4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-N~2~-(2-thienylsulfonyl)glycinamide](/img/structure/B5500550.png)
![5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5500559.png)
![ethyl [1-methyl-3-(phenylthio)-1H-indol-2-yl]acetate](/img/structure/B5500565.png)
![N-[3-({[(4-ethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5500567.png)
![3-[(4-fluoro-3-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5500577.png)
![3-(3-hydroxypropyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5500590.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B5500591.png)
![N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide](/img/structure/B5500594.png)
![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5500607.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea](/img/structure/B5500612.png)
![4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500621.png)

![4-amino-2-(1-pyrrolidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile](/img/structure/B5500637.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5500647.png)